molecular formula C8H5BrN2O B1463107 4-Bromo-2-(furan-2-yl)pyrimidine CAS No. 1086381-91-0

4-Bromo-2-(furan-2-yl)pyrimidine

Cat. No. B1463107
M. Wt: 225.04 g/mol
InChI Key: LVLZUYYOJWFPAW-UHFFFAOYSA-N
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Description

“4-Bromo-2-(furan-2-yl)pyrimidine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a bromine atom and a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Protodeboronation of pinacol boronic esters is one method that has been reported . Additionally, the synthesis of furans, which are part of the “4-Bromo-2-(furan-2-yl)pyrimidine” structure, has been studied extensively .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(furan-2-yl)pyrimidine” can be analyzed using various methods. For instance, Density Functional Theory (DFT) can be used to map the molecular structure . Crystallographic studies can also provide insights into the molecular structure .


Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Bromo-2-(furan-2-yl)pyrimidine”, can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(furan-2-yl)pyrimidine” can be inferred from similar compounds. For instance, the compound “5-Bromopyrimidine” has a molecular weight of 158.98 and is solid at room temperature .

Safety And Hazards

While specific safety and hazard information for “4-Bromo-2-(furan-2-yl)pyrimidine” is not available, similar compounds like “5-Bromopyrimidine” have hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Pyrimidine and its derivatives, including “4-Bromo-2-(furan-2-yl)pyrimidine”, have been the focus of many recent studies due to their potential anticancer activity . Future research could focus on developing more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

4-bromo-2-(furan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLZUYYOJWFPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(furan-2-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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